molecular formula C17H24N2O B2473366 N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide CAS No. 2309536-94-3

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide

Cat. No. B2473366
CAS RN: 2309536-94-3
M. Wt: 272.392
InChI Key: IKMUXNCBKUEVNV-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide” is a chemical compound. It is related to a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .


Molecular Structure Analysis

The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been studied . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each molecule having a very similar conformation . There was no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C2/c .

Scientific Research Applications

Analgesic Properties

N′-(1-benzylpiperidin-4-yl)acetohydrazide has been investigated for its analgesic potential. Researchers aim to develop novel compounds with potent pain-relieving effects while minimizing side effects and dependence. By modifying the Fentanyl scaffold, this compound could serve as a starting material for the synthesis of new analgesics .

Crystallographic Studies

The crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide provides valuable insights into its molecular conformation and packing. Understanding its crystal structure aids in predicting its stability, solubility, and potential interactions with other molecules .

Hydrazide Chemistry

Exploring the reactivity of N′-(1-benzylpiperidin-4-yl)acetohydrazide within the context of hydrazide chemistry is essential. Researchers investigate its ability to form hydrazones, Schiff bases, and other derivatives, which may have broader applications beyond analgesia .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14(20)19(16-7-8-16)17-9-11-18(12-10-17)13-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMUXNCBKUEVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide

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